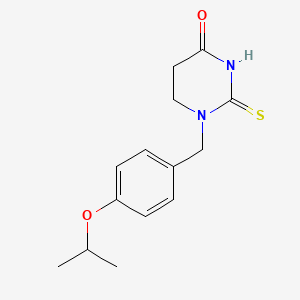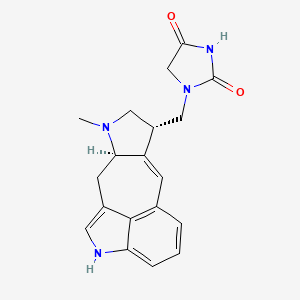
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is a complex organometallic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiazagermolidine ring, which includes germanium, sulfur, and nitrogen atoms, along with a p-methoxyphenyl group and two methyl groups attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine typically involves the reaction of p-methoxyphenyl isothiocyanate with a germanium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methoxyphenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.
Biology: Its potential biological activity is being explored, particularly in the context of antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in drug design and development.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to metal ions and proteins, potentially altering their function. Its effects may be mediated through the modulation of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
Comparación Con Compuestos Similares
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine: Lacks the p-methoxy group, which may affect its reactivity and applications.
2,5-Dimethyl-2-(p-chlorophenyl)-1,3,2-thiazagermolidine: Contains a p-chlorophenyl group instead of a p-methoxyphenyl group, potentially altering its chemical properties and biological activity.
Uniqueness: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is unique due to the presence of the p-methoxyphenyl group, which can influence its electronic properties and reactivity
Propiedades
Número CAS |
84260-38-8 |
|---|---|
Fórmula molecular |
C11H17GeNOS |
Peso molecular |
283.96 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-2,5-dimethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C11H17GeNOS/c1-9-8-13-12(2,15-9)10-4-6-11(14-3)7-5-10/h4-7,9,13H,8H2,1-3H3 |
Clave InChI |
WZKUJDCIPGDRDP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN[Ge](S1)(C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


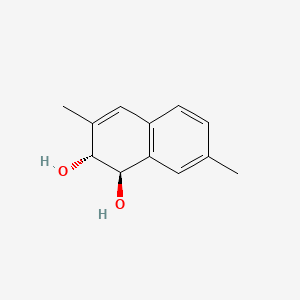

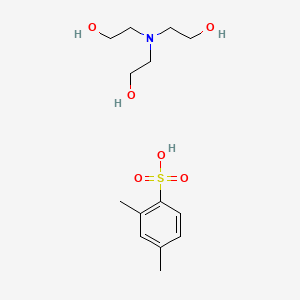
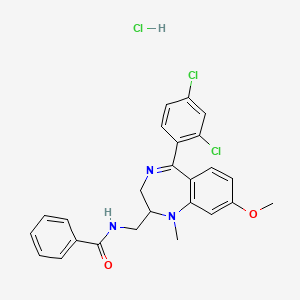
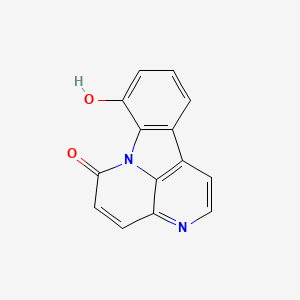
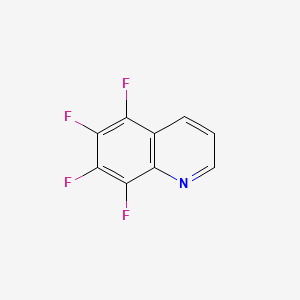
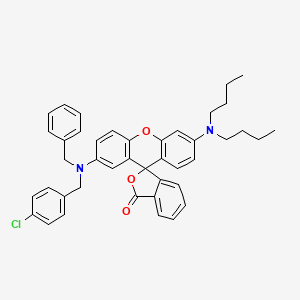

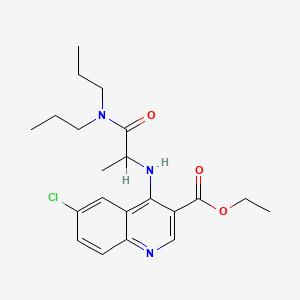
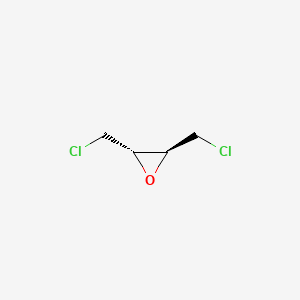
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)

